molecular formula C20H23N5O3 B4967599 1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No. B4967599
M. Wt: 381.4 g/mol
InChI Key: JJLAKTMPIXYTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas.

Mechanism of Action

The mechanism of action of 1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been found to inhibit the growth of various fungi and bacteria. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. It also exhibits neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, its limitations include its low solubility in water and potential toxicity at high concentrations.

Future Directions

Could include further studies on its mechanism of action and optimization of its synthesis method to improve its solubility and reduce its toxicity. Additionally, it could be tested in animal models to evaluate its efficacy and safety in vivo. Its potential application in the treatment of neurodegenerative diseases could also be explored further.
In conclusion, 1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has shown potential in various areas of scientific research. Its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its neuroprotective effects, make it a promising candidate for further exploration. However, its limitations, such as low solubility and potential toxicity, must also be taken into consideration. Further studies on its mechanism of action and optimization of its synthesis method could lead to its potential application in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine involves the reaction of 4-methoxybenzylamine, acetic anhydride, and 4-methoxybenzaldehyde with 1,2,4-triazole-3,5-diamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-acetyl-N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential application in various areas of scientific research. It has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14(26)25-20(22-13-16-6-10-18(28-3)11-7-16)23-19(24-25)21-12-15-4-8-17(27-2)9-5-15/h4-11H,12-13H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLAKTMPIXYTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]ethanone

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